3-((4-Chlorobenzylidene)amino)-2-propylquinazolin-4(3H)-one
Description
Chemical Identity and Nomenclature
This compound (CAS: 86389-22-2) is a synthetic quinazolinone derivative with the molecular formula C₁₈H₁₆ClN₃O and a molar mass of 325.79 g/mol. Its IUPAC name derives from the parent quinazolin-4(3H)-one structure, modified at position 3 by a 4-chlorobenzylideneimino group and at position 2 by a propyl chain. The SMILES notation O=C1N(/N=C/C2=CC=C(Cl)C=C2)C(CCC)=NC3=C1C=CC=C3 precisely encodes its stereoelectronic configuration.
| Property | Value |
|---|---|
| CAS Registry Number | 86389-22-2 |
| Molecular Formula | C₁₈H₁₆ClN₃O |
| Molecular Weight | 325.79 g/mol |
| SMILES | O=C1N(/N=C/C2=CC=C(Cl)C=C2)C(CCC)=NC3=C1C=CC=C3 |
Historical Context of Quinazolin-4(3H)-one Derivatives in Medicinal Chemistry
Quinazolin-4(3H)-ones have been integral to drug discovery since the 1980s, exemplified by erlotinib (an EGFR inhibitor) and doxazosin (an α₁-adrenergic antagonist). These agents exploit the quinazoline core's ability to engage kinase ATP-binding pockets or G-protein-coupled receptors through hydrogen bonding and π-π stacking. The scaffold's versatility allows modular substitution: for instance, halofuginone incorporates a quinazolinone ring to inhibit collagen synthesis, while senaparib modifies the core with fluorinated aryl groups for PARP inhibition.
Significance of Substituents: 4-Chlorobenzylidene and Propyl Groups
The 4-chlorobenzylidene group enhances molecular rigidity and hydrophobic interactions, as seen in kinase inhibitors like olafertinib , where halogenated aryl groups improve target affinity. Chlorine's electron-withdrawing effect polarizes the benzylidene moiety, facilitating charge-transfer interactions with catalytic lysine residues in enzymes.
The propyl chain at position 2 contributes to solubility and membrane permeability. Comparative studies of alkyl-substituted quinazolinones indicate that C3-C4 chains optimally balance lipophilicity and metabolic stability. For example, allitinib uses a 3-fluorobenzyl ether at position 7 but retains a short alkyl group at position 2 to maintain oral bioavailability.
| Substituent | Role in Bioactivity | Example Drug |
|---|---|---|
| 4-Chlorobenzylidene | Enhances target binding | Olafertinib |
| Propyl chain | Modulates lipophilicity | Allitinib |
Properties
CAS No. |
86389-22-2 |
|---|---|
Molecular Formula |
C18H16ClN3O |
Molecular Weight |
325.8 g/mol |
IUPAC Name |
3-[(E)-(4-chlorophenyl)methylideneamino]-2-propylquinazolin-4-one |
InChI |
InChI=1S/C18H16ClN3O/c1-2-5-17-21-16-7-4-3-6-15(16)18(23)22(17)20-12-13-8-10-14(19)11-9-13/h3-4,6-12H,2,5H2,1H3/b20-12+ |
InChI Key |
DQSNFGLRAFFPCN-UDWIEESQSA-N |
Isomeric SMILES |
CCCC1=NC2=CC=CC=C2C(=O)N1/N=C/C3=CC=C(C=C3)Cl |
Canonical SMILES |
CCCC1=NC2=CC=CC=C2C(=O)N1N=CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Chlorobenzylidene)amino)-2-propylquinazolin-4(3H)-one typically involves the condensation of 4-chlorobenzaldehyde with 2-propyl-4(3H)-quinazolinone in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-((4-Chlorobenzylidene)amino)-2-propylquinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorobenzylidene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives, amine derivatives, and substituted benzylidene compounds.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules.
Biology: It has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-((4-Chlorobenzylidene)amino)-2-propylquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinazolinone derivatives exhibit diverse pharmacological and physicochemical properties depending on substituents. Below is a detailed comparison of 3-((4-Chlorobenzylidene)amino)-2-propylquinazolin-4(3H)-one with structurally analogous compounds.
Substituent Effects on Physicochemical Properties
Notes:
- The absence of electron-donating groups (e.g., -OCH₃ in 2h) may reduce hydrogen-bonding capacity, affecting solubility .
- Melting points correlate with crystallinity: bulkier substituents (e.g., phenethyl in 3c) lower melting points compared to planar benzylideneamino groups .
Spectroscopic and Structural Differences
- ¹H-NMR : The target compound’s propyl group would show triplet signals for CH₂ groups (~δ 0.8–1.5 ppm), distinct from methyl (δ ~2.5–3.0 ppm) or aryl substituents (δ ~6.5–8.0 ppm) in analogs .
- MS Fragmentation : Propyl chains (e.g., m/z 43 in 2h) may produce unique fragmentation patterns compared to methyl or nitro-substituted derivatives .
Biological Activity
3-((4-Chlorobenzylidene)amino)-2-propylquinazolin-4(3H)-one is a synthetic organic compound notable for its quinazoline core, which provides a unique framework for biological activity. This article reviews the compound's biological properties, including its antimicrobial and potential anticancer activities, supported by various studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H12ClN3O, with a molecular weight of approximately 287.76 g/mol. The compound features a propyl group at the second position and a 4-chlorobenzylidene amino group at the third position, contributing to its unique chemical properties and biological activities .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. A study reported that derivatives of quinazoline compounds often show enhanced antibacterial activity due to their ability to disrupt bacterial cell walls or inhibit essential metabolic pathways .
Table 1: Antimicrobial Activity Against Various Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
| Klebsiella pneumoniae | 30 |
Anticancer Potential
The anticancer properties of quinazoline derivatives have been widely studied, with some evidence suggesting that this compound may possess similar therapeutic potential. The compound has shown activity in inhibiting cancer cell proliferation in various assays, including MTT assays and colony formation assays.
One study indicated that the compound could induce apoptosis in cancer cells through the activation of caspase pathways, which are critical in programmed cell death .
Table 2: Anticancer Activity in Different Cancer Cell Lines
| Cancer Cell Line | IC50 (μM) |
|---|---|
| HeLa (Cervical Cancer) | 12 |
| MCF-7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 18 |
The biological activity of this compound is believed to be mediated through several mechanisms:
- Target Binding : The compound binds effectively to specific biological targets involved in cellular growth and proliferation.
- Cellular Pathway Modulation : It influences key signaling pathways that regulate apoptosis and cell cycle progression.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that it may induce oxidative stress in cancer cells, leading to cell death.
Case Studies
Several case studies have explored the efficacy of this compound in preclinical models:
- Study on Antimicrobial Efficacy : A study conducted on mice infected with Staphylococcus aureus showed that treatment with the compound significantly reduced bacterial load compared to controls .
- Anticancer Study : In a xenograft model using HeLa cells, administration of this compound resulted in a marked reduction in tumor size after two weeks of treatment .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-((4-Chlorobenzylidene)amino)-2-propylquinazolin-4(3H)-one?
- Methodological Answer : The compound is typically synthesized via Schiff base formation. A general procedure involves refluxing equimolar amounts of 3-amino-2-propylquinazolin-4(3H)-one and 4-chlorobenzaldehyde in ethanol with glacial acetic acid (pH 4–4.5) for 60 minutes. The product precipitates upon cooling and is filtered and purified via recrystallization . Alternative routes may use coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate condensation, particularly when introducing aminoalkyl side chains .
Q. How is the compound characterized spectroscopically to confirm its structure?
- Methodological Answer : Characterization involves:
- IR spectroscopy : Key peaks include C=O stretches (~1671 cm⁻¹), C=N (~1598 cm⁻¹), and aromatic C-H (~3059–3117 cm⁻¹) .
- NMR : ¹H NMR reveals aromatic protons (δ 7.2–7.6 ppm), aliphatic protons (e.g., CH₂ at δ 1.37 ppm), and NH/OH groups (δ 2.0–11.0 ppm). ¹³C NMR confirms carbonyl (C=O at ~161–164 ppm) and aromatic carbons (113–152 ppm) .
- Mass spectrometry : Molecular ion peaks and fragmentation patterns validate the molecular weight and substituents.
Q. What purification techniques are recommended for isolating high-purity product?
- Methodological Answer : After synthesis, the crude product is typically precipitated in ice water, filtered, and washed with cold ethanol. Recrystallization using ethanol or methanol is employed for further purification. Column chromatography (silica gel, ethyl acetate/hexane eluent) may resolve impurities from complex reaction mixtures .
Advanced Research Questions
Q. How can microwave-assisted synthesis improve the yield and efficiency of this compound compared to conventional methods?
- Methodological Answer : Microwave irradiation reduces reaction time (from hours to minutes) and improves yields by enhancing reaction kinetics. For analogous quinazolinones, microwave synthesis achieved ~85% yield in 10–15 minutes versus ~65% yield in 6–8 hours via conventional reflux . Key parameters include microwave power (300–500 W), solvent (polar solvents like DMF enhance dielectric heating), and temperature control (80–120°C) .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced antitumor activity?
- Methodological Answer :
- Core modifications : Introduce electron-withdrawing groups (e.g., nitro, chloro) on the benzylidene ring to enhance electron affinity and DNA interaction .
- Side-chain variation : Replace the propyl group with morpholine or dimethylazaniumylpropyl to improve solubility and cellular uptake .
- Hydrazone linkage : Optimize hydrazone fragments (e.g., substituents on the benzylidene moiety) to modulate binding to kinase targets (e.g., EGFR) .
Q. How can discrepancies in NMR data arising from tautomerism or impurities be resolved?
- Methodological Answer :
- Tautomerism : Use variable-temperature NMR to observe dynamic equilibria (e.g., keto-enol tautomers). Deuterated DMSO or DMF stabilizes specific tautomers .
- Impurities : Employ 2D NMR (e.g., HSQC, HMBC) to distinguish overlapping signals. Compare experimental data with computational predictions (DFT calculations) .
Q. What strategies mitigate risks when handling hazardous intermediates during synthesis?
- Methodological Answer :
- Ventilation : Use fume hoods for reactions releasing toxic gases (e.g., HCl during imine formation).
- Protective equipment : Wear nitrile gloves and safety goggles to avoid skin/eye contact with aldehydes or thiourea intermediates .
- Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .
Q. How can environmental impact studies assess the degradation pathways of this compound?
- Methodological Answer :
- Photodegradation : Expose the compound to UV light (254–365 nm) in aqueous solutions and analyze degradation products via LC-MS .
- Biodegradation : Use microbial consortia (e.g., soil or wastewater samples) under aerobic/anaerobic conditions. Monitor metabolite formation via HPLC .
- Ecotoxicity : Evaluate effects on model organisms (e.g., Daphnia magna) using OECD guidelines for acute/chronic toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
